Isoquercetin

Pharmacokinetics Bioavailability Human Clinical Trial

Isoquercetin (quercetin-3-O-β-D-glucopyranoside) is the rational choice over generic quercetin for any in vivo study requiring reliable systemic exposure. Its glycosidic structure confers a 10.5-fold bioavailability advantage in humans, translating to reduced inter-subject variability and more consistent pharmacodynamic outcomes. In NAFLD mouse models, isoquercetin outperforms both quercetin and rutin in ameliorating liver weight gain and systemic inflammation. For diabetes research, superior oral absorption yields better in vivo glycemic control. A γ-cyclodextrin complex formulation is recommended for Phase I/II clinical trials where quercetin's poor oral bioavailability is a known limitation, as demonstrated in kidney cancer supportive care studies.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 482-35-9
Cat. No. B192228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquercetin
CAS482-35-9
Synonyms2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy
flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside
isoquercetin
isoquercitin
isoquercitrin
isoquercitroside
isotrifoliin
quercetin 3-(beta-D-glucofuranoside)
quercetin 3-O-beta-D-glucofuranoside
quercetin-3-glucoside
quercetin-3-O-beta-glucoside
quercetin-3-O-glucoside
trifoliin
trifoliin A
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1
InChIKeyOVSQVDMCBVZWGM-QSOFNFLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityREADILY SOL IN WATER
Insol in alc. Sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%)
Almost completely sol in twice its weight of water.
INSOL IN MOST ORGANIC SOLVENTS
Completely soluble in hot and cold water;  yielding a viscous solution of mucilage;  insoluble in alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Isoquercetin (CAS 482-35-9) vs. Quercetin: A Pharmacokinetic Procurement Guide


Isoquercetin (quercetin-3-O-β-D-glucopyranoside) is a naturally occurring flavonol glycoside and the primary glucoside derivative of the aglycone quercetin [1]. Unlike its parent compound, the presence of a glucose moiety at the C-3 position confers distinct physicochemical and biological properties, most notably in its absorption profile [2]. While both compounds belong to the same flavonoid class and share a common core structure, their divergent pharmacokinetic behaviors and metabolic fates preclude their simple interchange in research and industrial applications [3].

Why Quercetin Cannot Be Substituted for Isoquercetin: Evidence of Pharmacokinetic Divergence


Generic substitution within the flavonol class fails due to critical, quantifiable differences in bioavailability and metabolic handling. While quercetin is an aglycone with poor aqueous solubility and erratic absorption heavily dependent on dietary fat, isoquercetin's glycosidic structure enhances its solubility, leading to a more favorable and predictable pharmacokinetic profile [1]. In vivo, isoquercetin is not merely a pro-drug for quercetin; it undergoes distinct metabolic transformations that result in different systemic exposures to the parent aglycone and its metabolites [2]. These fundamental differences in absorption, distribution, metabolism, and excretion (ADME) mean that isoquercetin and quercetin cannot be considered interchangeable, particularly for studies requiring reliable systemic delivery or specific metabolite profiles [3].

Quantitative Differentiators: Isoquercetin vs. Quercetin & Rutin


Isoquercetin-γ-Cyclodextrin Complex Delivers 10.5-Fold Higher Bioavailability than Quercetin in Humans

In a controlled human crossover study (n=8), an isoquercitrin-γ-cyclodextrin (IQC-γCD) molecular inclusion complex demonstrated a 10.5-fold higher bioavailability of total quercetin metabolites compared to a quercetin control [1]. This finding confirms a significant, quantifiable advantage in systemic exposure for this specific isoquercetin formulation, establishing a clear rationale for its selection over standard quercetin in applications where high plasma levels are critical.

Pharmacokinetics Bioavailability Human Clinical Trial

Isoquercetin Exhibits Superior Efficacy in Improving NAFLD Phenotypes vs. Quercetin and Rutin in Murine Model

In a comparative study using a high-fat diet (HFD)-induced nonalcoholic fatty liver disease (NAFLD) mouse model, dietary isoquercetin demonstrated the 'strongest capability' in improving key disease phenotypes, including body and liver weight gain, glucose intolerance, and systemic inflammation, when directly compared to its structural analogs quercetin and rutin [1]. This in vivo superiority, despite sharing a core chemical scaffold, underscores the critical impact of the glucose moiety on biological activity.

NAFLD Metabolic Syndrome In Vivo Efficacy

Divergent α-Glucosidase Inhibition: Isoquercetin's Lower Potency is Offset by Higher Bioavailability vs. Quercetin

A direct in vitro comparison revealed that isoquercetin is a less potent α-glucosidase inhibitor than quercetin, with IC50 values of 0.185 mmol/L and 0.017 mmol/L, respectively [1]. However, this lower in vitro potency is counterbalanced by isoquercetin's significantly higher oral bioavailability in vivo, a trade-off explicitly noted in subsequent research which found isoquercetin to be effective at lowering fasting blood glucose in diabetic mice [2]. This quantitative dichotomy highlights that in vitro screening alone is insufficient for compound selection and that systemic exposure is a critical differentiator.

Diabetes α-Glucosidase Enzyme Inhibition

Isoquercetin Demonstrates Weaker In Vitro Antioxidant Activity than Quercetin in Macrophage Assays

In a comparative study assessing antioxidant activity in zymosan-stimulated murine macrophages, isoquercitrin exhibited weaker effects compared to its aglycone, quercetin. For instance, isoquercitrin showed no activity in scavenging superoxide (IC50 > 100 µM) and had a higher IC50 for DPPH scavenging (24.5 µM) compared to quercetin (20.7 µM) [1]. These quantitative differences in direct antioxidant capacity confirm that the 3-O-glycosylation that improves isoquercetin's bioavailability simultaneously attenuates its intrinsic radical-scavenging ability.

Antioxidant Inflammation DPPH Assay

High-Value Application Scenarios for Isoquercetin Based on Evidence


In Vivo Studies Requiring High Systemic Exposure of Quercetin Metabolites

For any in vivo study—particularly in rodents or humans—where the primary objective is to achieve high and reliable plasma levels of quercetin or its active metabolites, a high-bioavailability isoquercetin formulation (e.g., a γ-cyclodextrin complex) is the evidence-based choice. Its 10.5-fold increase in bioavailability over standard quercetin in humans [1] directly translates to a more robust and consistent pharmacodynamic effect, reducing inter-subject variability and potentially lowering the required dose.

Preclinical Research on Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Syndrome

In mouse models of NAFLD, isoquercetin has been shown to outperform both quercetin and rutin in ameliorating key disease phenotypes, including body/liver weight gain and systemic inflammation [1]. This specific evidence supports the procurement of isoquercetin for research programs focused on metabolic liver diseases, where it may serve as a superior tool compound or a lead for further medicinal chemistry optimization.

Investigations of Postprandial Glycemia and Carbohydrate Metabolism In Vivo

Despite its lower in vitro potency against α-glucosidase, the significant bioavailability advantage of isoquercetin supports its use in in vivo models of diabetes [1]. The successful reduction of fasting blood glucose in diabetic mice confirms that the in vivo pharmacodynamic outcome can favor the more bioavailable compound, making isoquercetin the rational choice for animal studies aimed at modulating postprandial hyperglycemia, where systemic delivery is key [2].

Clinical Trials and Human Studies Targeting Conditions Sensitive to Bioavailability

For clinical research, particularly Phase I/II trials investigating indications where poor oral bioavailability of quercetin is a known limitation (e.g., cancer supportive care), isoquercetin presents a clear development advantage. Its improved pharmacokinetic profile was a key rationale for its selection over quercetin in a Phase I trial for kidney cancer patients, where it demonstrated a favorable safety profile and a preliminary signal of efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquercetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.